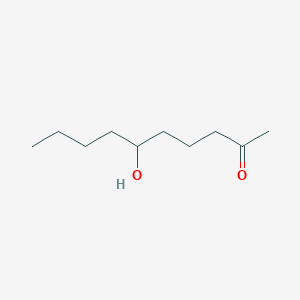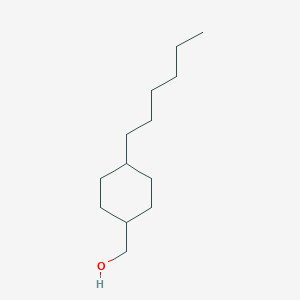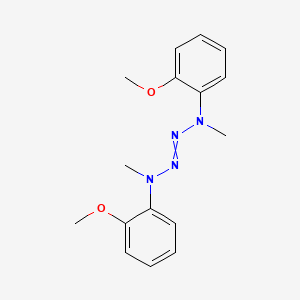![molecular formula C20H32N2O4 B14473591 Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-88-8](/img/structure/B14473591.png)
Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound with a unique structure that combines a carbamic acid moiety with a heptyloxyphenyl group and a morpholinyl ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-(heptyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (2-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the heptyloxyphenyl group and the morpholinyl ethyl ester differentiates it from other carbamic acid derivatives, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
65347-88-8 |
|---|---|
Fórmula molecular |
C20H32N2O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O4/c1-2-3-4-5-8-14-25-19-10-7-6-9-18(19)21-20(23)26-17-13-22-11-15-24-16-12-22/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,21,23) |
Clave InChI |
VPEBTTVFYLIWMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


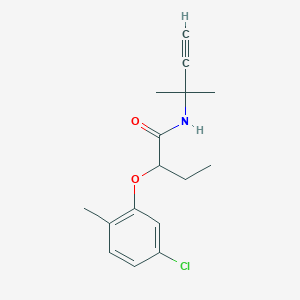
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
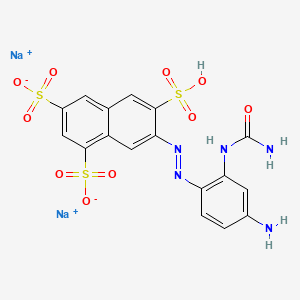
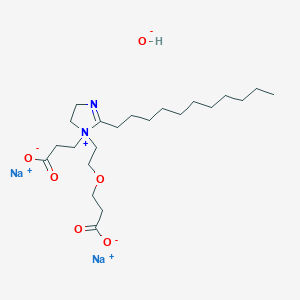
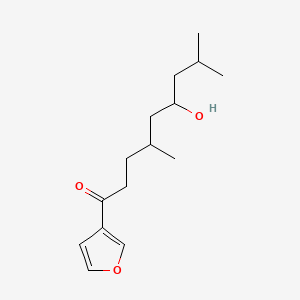
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
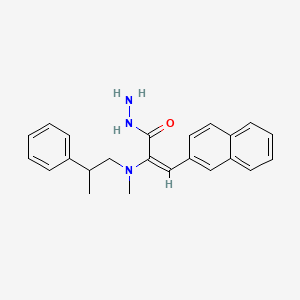



![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
